1-Azido-3-chloropropan-2-yl phenyl carbonate acts as a key intermediate in the synthesis of various organic compounds, particularly in the preparation of 3-aryl-5-(substituted methyl)-2-oxazolidinones. [] This compound plays a crucial role in accessing important pharmaceutical intermediates and facilitating the development of novel drug analogues. []
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is a chemical compound with the molecular formula and a molecular weight of 255.66 g/mol. It is known for its unique azide functional group, which imparts specific reactivity and utility in various chemical reactions. This compound is classified under carbonic acid esters and azides, making it significant in organic synthesis and medicinal chemistry.
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester falls into multiple classifications:
The synthesis of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester typically involves the reaction of chloromethyl ethyl carbonic acid phenyl ester with sodium azide. This process can be conducted under controlled conditions to ensure the stability of the azide group.
The molecular structure of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester features:
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester can participate in several chemical reactions, notably:
The efficiency of these reactions often depends on the choice of solvents, temperature, and catalysts used during the process. For example, copper(I) catalysis is commonly employed in click reactions involving azides and alkynes .
The mechanism of action for the use of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester primarily revolves around its reactivity due to the azide functional group:
This compound's ability to form stable triazoles makes it an essential building block in drug discovery and materials science due to the bioorthogonality of the azide group .
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester has various applications in scientific research:
The compound is formally designated as 1-azido-3-chloropropan-2-yl phenyl carbonate according to IUPAC conventions [1] [4]. This name precisely defines its molecular architecture:
The structural backbone comprises a chloromethyl group (–CH₂Cl) and an azidomethyl group (–CH₂N₃) attached to adjacent carbon atoms, forming a β-substituted ethyl scaffold. The phenyl carbonate ester occupies the central carbon, creating a polar, hydrolytically sensitive linkage [4] [6]. Key structural identifiers include:
Table 1: Structural Descriptors of 1-Azido-3-chloropropan-2-yl Phenyl Carbonate
| Identifier Type | Value |
|---|---|
| SMILES | O=C(OC(CCl)CN=[N+]=[N-])OC1=CC=CC=C1 |
| InChI | InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| InChIKey | OHCSXZSCVKBBEY-UHFFFAOYSA-N |
The primary CAS Registry Number assigned to this compound is 891782-65-3, which serves as its universal identifier in chemical databases and commercial catalogs [4] [5] [6]. A secondary CAS number (1216552-75-8) appears in some sources but lacks broad validation [10].
Synonyms reflect naming variations across literature and commercial sources:
Table 2: Registry Identifiers and Common Synonyms
| Registry Type | Identifier | Source Reference |
|---|---|---|
| Primary CAS | 891782-65-3 | [4] [5] |
| Alternate CAS | 1216552-75-8 | [10] |
| Common Synonyms | 2-Azido-1-(chloromethyl)ethyl carbonic acid phenyl ester; Phenyl [1-azido-3-chloro-2-propyl] carbonate | [1] [6] |
The compound's molecular formula is uniformly established as C₁₀H₁₀ClN₃O₃ across authoritative sources [1] [2] [4]. This formula accounts for:
Its molecular weight is 255.66 g/mol, calculated as follows:
Discrepancies appear in one source listing the formula as C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol) [6], but this likely arises from an erroneous omission of one oxygen atom and is inconsistent with structural data.
Table 3: Elemental Composition and Molecular Weight Calculation
| Element | Atom Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 10 | 1.01 | 10.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| Total | 255.68 |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: